molecular formula C18H24N2O5 B5579884 N-(4-methoxybenzyl)-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

N-(4-methoxybenzyl)-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B5579884
M. Wt: 348.4 g/mol
InChI Key: PKUPHWWNTCIUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H24N2O5 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.16852187 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

Oxazolidinones, such as U-100592 and U-100766, have been identified as novel antimicrobial agents demonstrating significant in vitro antibacterial activities against a variety of clinically important human pathogens. These compounds exhibit a unique mechanism of bacterial protein synthesis inhibition and show effectiveness against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pneumoniae, among others. The presence of human serum does not affect their antibacterial activities, and they have shown a bacteriostatic effect against staphylococci and enterococci, but a bactericidal effect against streptococci (Zurenko et al., 1996).

Synthetic Applications

Compounds containing the acetamide moiety, such as p-methoxybenzyl N-acetylcarbamate potassium salt, have been reported for their usefulness in synthetic chemistry. These compounds serve as stable, easy-to-handle reagents that react with a variety of alkyl halides and sulfonates to afford substituted products, which can be further transformed into N-alkylacetamides. This highlights their versatility in the synthesis of natural and pharmaceutical products (Sakai et al., 2022).

Anticancer and Analgesic Applications

Novel benzodifuranyl derivatives, including (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide, have been synthesized and found to possess significant anti-inflammatory and analgesic activities. These compounds show promising COX-2 inhibitory activity, analgesic protection, and anti-inflammatory effects, suggesting potential applications in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Applications

Thiazolidin-4-one derivatives incorporating the thiazole ring have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant inhibitory action against various bacterial and fungal strains, indicating their potential use in treating microbial diseases (Desai et al., 2013).

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-23-15-6-4-14(5-7-15)11-20(12-16-3-2-9-24-16)17(21)13-19-8-10-25-18(19)22/h4-7,16H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUPHWWNTCIUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2CCCO2)C(=O)CN3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.